molecular formula C14H16N2O4S2 B253685 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B253685
M. Wt: 340.4 g/mol
InChI Key: KLZSFCWFFHZCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, also known as MTB-7, is a novel compound that has been studied for its potential use in scientific research. It is a thieno[3,4-d]pyrimidine derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of DNA synthesis and cell division. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been shown to act as a thiol-reactive compound, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been shown to have significant anticancer activity in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been shown to have low toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is its high purity, which allows for accurate and reproducible experiments. Additionally, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been shown to have low toxicity in normal cells, making it a safe compound to work with. However, one limitation of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is its limited solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide may provide insights into its anticancer activity. Finally, the development of more soluble analogs of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide may improve its bioavailability and efficacy in vivo.
In conclusion, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a novel compound that has shown promise in scientific research, particularly in the field of cancer research. Its synthesis method has been optimized to yield a high purity product, and it has been shown to have significant anticancer activity in vitro and in vivo. Further investigation into its mechanism of action and the development of more soluble analogs may lead to its potential use in cancer therapy.

Synthesis Methods

2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been synthesized through a multistep process that involves the condensation of 2-aminothiophenol with 2-bromo-6-methoxybenzothiazole, followed by cyclization with ethyl acetoacetate and subsequent reactions. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis method has been optimized to yield a high purity product.

Scientific Research Applications

2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.

properties

Product Name

2-(1,1-dioxidotetrahydro-3-thienyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C14H16N2O4S2/c1-20-10-2-3-11-12(7-10)21-14(15-11)16-13(17)6-9-4-5-22(18,19)8-9/h2-3,7,9H,4-6,8H2,1H3,(H,15,16,17)

InChI Key

KLZSFCWFFHZCCF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCS(=O)(=O)C3

Origin of Product

United States

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